(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Overview
Description
(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol, commonly known as norepinephrine, is a naturally occurring chemical in the body that functions as both a hormone and a neurotransmitter. It plays a crucial role in the body’s “fight or flight” response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle. Norepinephrine is also used as a medication to treat low blood pressure and heart failure.
Scientific Research Applications
(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol has a wide range of scientific research applications:
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Chemistry
- Used as a model compound to study the mechanisms of neurotransmitter release and reuptake.
- Investigated for its role in redox reactions and its interaction with various chemical reagents.
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Biology
- Studied for its role in the central and peripheral nervous systems.
- Used in research on stress response, mood regulation, and cognitive functions.
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Medicine
- Employed in the treatment of hypotension and heart failure.
- Investigated for its potential therapeutic effects in psychiatric disorders such as depression and anxiety.
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Industry
- Used in the development of pharmaceuticals and diagnostic agents.
- Applied in the production of biosensors and other analytical devices.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol can be achieved through several methods. One common synthetic route involves the reduction of 3,4-dihydroxyphenylacetone using a reducing agent such as sodium borohydride, followed by methylation of the resulting amine with methyl iodide.
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Reduction of 3,4-dihydroxyphenylacetone
- Reagent: Sodium borohydride
- Solvent: Methanol
- Temperature: Room temperature
- Reaction time: 2-3 hours
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Methylation of the resulting amine
- Reagent: Methyl iodide
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: 1-2 hours
Industrial Production Methods
In industrial settings, norepinephrine is typically produced through biotechnological methods involving the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of norepinephrine from precursor molecules such as tyrosine.
Chemical Reactions Analysis
Types of Reactions
(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol undergoes various chemical reactions, including:
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Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents, varying temperatures
- Major products: 3,4-dihydroxyphenylglycol
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Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Aqueous or organic solvents, room temperature
- Major products: Reduced derivatives of norepinephrine
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Substitution
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Organic solvents, room temperature
- Major products: Halogenated derivatives of norepinephrine
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, water, organic solvents
Temperatures: Room temperature to elevated temperatures depending on the reaction
Mechanism of Action
Norepinephrine exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of target cells. The binding of norepinephrine to these receptors activates intracellular signaling pathways, leading to various physiological responses. For example, binding to alpha-adrenergic receptors causes vasoconstriction, while binding to beta-adrenergic receptors increases heart rate and contractility.
Comparison with Similar Compounds
Norepinephrine is structurally and functionally similar to other catecholamines, such as dopamine and epinephrine. it has unique properties that distinguish it from these compounds:
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Dopamine
- Precursor to norepinephrine in the biosynthetic pathway.
- Primarily acts as a neurotransmitter in the brain, influencing mood, motivation, and reward.
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Epinephrine
- Also known as adrenaline.
- Functions as both a hormone and a neurotransmitter, with a more pronounced effect on the cardiovascular system compared to norepinephrine.
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Serotonin
- Structurally different but functionally related as a neurotransmitter.
- Involved in mood regulation, sleep, and appetite.
Norepinephrine’s unique ability to act on both alpha and beta-adrenergic receptors, as well as its specific role in the “fight or flight” response, sets it apart from these similar compounds.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941860 | |
Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19947-47-8 | |
Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-(methylamino)ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19947-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinephrine bitartrate, dl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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